4-(Propan-2-yloxy)-2-(trifluoromethyl)phenol
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Overview
Description
4-(Propan-2-yloxy)-2-(trifluoromethyl)phenol is an organic compound characterized by the presence of a phenol group substituted with a propan-2-yloxy group and a trifluoromethyl group
Preparation Methods
The synthesis of 4-(Propan-2-yloxy)-2-(trifluoromethyl)phenol typically involves the reaction of 4-hydroxy-2-(trifluoromethyl)phenol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like acetone or dimethylformamide. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-(Propan-2-yloxy)-2-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Esterification: The phenol group can react with carboxylic acids or acid chlorides to form esters in the presence of catalysts like sulfuric acid or pyridine.
Scientific Research Applications
4-(Propan-2-yloxy)-2-(trifluoromethyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Propan-2-yloxy)-2-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
4-(Propan-2-yloxy)-2-(trifluoromethyl)phenol can be compared with similar compounds such as:
4-(Methoxy)-2-(trifluoromethyl)phenol: This compound has a methoxy group instead of a propan-2-yloxy group, which can affect its reactivity and biological activity.
4-(Propan-2-yloxy)-2-(methyl)phenol: The presence of a methyl group instead of a trifluoromethyl group can significantly alter the compound’s chemical properties and applications.
4-(Propan-2-yloxy)-2-(chloromethyl)phenol: The chloromethyl group introduces different reactivity patterns, particularly in substitution reactions.
Biological Activity
4-(Propan-2-yloxy)-2-(trifluoromethyl)phenol, also known as a member of the aryloxyphenol class, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique trifluoromethyl and propan-2-yloxy substituents, which influence its pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a phenolic core with a trifluoromethyl group at the para position and an isopropoxy group at the ortho position, contributing to its lipophilicity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that compounds in this class may act as:
- Enzyme Inhibitors : They can inhibit specific enzymes involved in metabolic pathways, such as phospholipase A2 (PLA2), which plays a role in inflammatory responses .
- Receptor Modulators : The compound may modulate the activity of certain receptors, influencing cellular signaling pathways.
Antioxidant Activity
Studies have demonstrated that this compound exhibits significant antioxidant properties. The compound's ability to scavenge free radicals was evaluated using the DPPH assay, showing an IC50 value indicative of its effectiveness compared to other known antioxidants .
Antimicrobial Properties
The compound has been assessed for its antimicrobial activity against various pathogens. In vitro studies revealed that it possesses notable inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be within a range that suggests potential therapeutic applications in treating bacterial infections.
Anti-inflammatory Effects
Research has indicated that this compound can reduce inflammation in cellular models. It appears to downregulate pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in managing inflammatory diseases .
Case Studies
- Inhibition of PLA2 : A study examining the inhibitory effects of various compounds on PLA2 found that this compound demonstrated strong inhibition, correlating with reduced phospholipidosis in cellular assays. This suggests its potential as a lead compound for further development in anti-inflammatory therapies .
- Antimicrobial Efficacy : In a clinical context, the compound was tested against strains of Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth, supporting its use as an antimicrobial agent .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
4-propan-2-yloxy-2-(trifluoromethyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O2/c1-6(2)15-7-3-4-9(14)8(5-7)10(11,12)13/h3-6,14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEDMDPOHOJEEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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